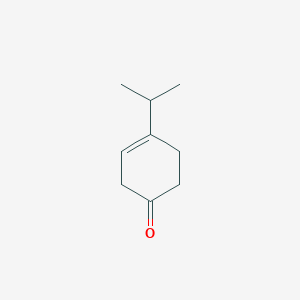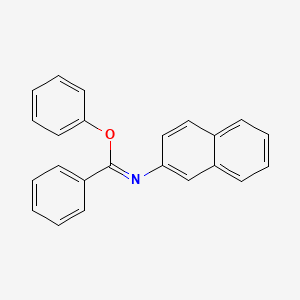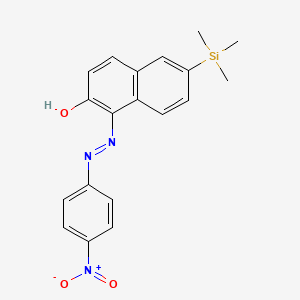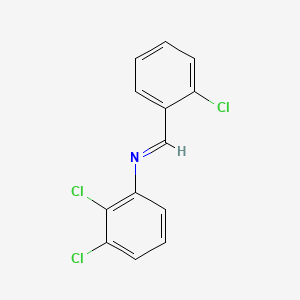![molecular formula C17H14ClN3O7 B11945752 Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate CAS No. 6677-32-3](/img/structure/B11945752.png)
Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE: is a chemical compound with the molecular formula C17H14ClN3O7 and a molecular weight of 407.77 g/mol . This compound is known for its unique structure, which includes a chlorinated nitrophenyl group and a ureido linkage, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE typically involves the reaction of 5-aminoisophthalic acid dimethyl ester with 4-chloro-2-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or chloroform at a temperature range of 50-70°C . The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as in the presence of a .
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted derivatives: from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ureido linkage may also play a role in binding to specific proteins or enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
- DIMETHYL 5-(3-(4-FLUORO-3-NITROPHENYL)UREIDO)ISOPHTHALATE
- DIMETHYL 5-(3-(2-METHYL-5-NITROPHENYL)UREIDO)ISOPHTHALATE
- DIMETHYL 5-(4-CHLORO-3-NITROBENZOYL)AMINO)ISOPHTHALATE
Comparison:
- Structural Differences: The presence of different substituents (e.g., fluorine, methyl) on the phenyl ring can significantly alter the chemical and biological properties of these compounds.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their suitability for different applications.
- Uniqueness: DIMETHYL 5-(3-(4-CHLORO-2-NITROPHENYL)UREIDO)ISOPHTHALATE is unique due to its specific combination of a chlorinated nitrophenyl group and a ureido linkage, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
6677-32-3 |
|---|---|
Fórmula molecular |
C17H14ClN3O7 |
Peso molecular |
407.8 g/mol |
Nombre IUPAC |
dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H14ClN3O7/c1-27-15(22)9-5-10(16(23)28-2)7-12(6-9)19-17(24)20-13-4-3-11(18)8-14(13)21(25)26/h3-8H,1-2H3,(H2,19,20,24) |
Clave InChI |
IPASKAXDRNCUFE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)
![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)


![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945685.png)

![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)


![Benzamide, N-[3-(dipropylamino)phenyl]-](/img/structure/B11945715.png)



![4-{[(2-Fluoroanilino)carbonyl]amino}benzoic acid](/img/structure/B11945731.png)
